2-Bromotoluene

Catalog No.
S748768
CAS No.
95-46-5
M.F
C7H7Br
M. Wt
171.03 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromotoluene

CAS Number

95-46-5

Product Name

2-Bromotoluene

IUPAC Name

1-bromo-2-methylbenzene

Molecular Formula

C7H7Br

Molecular Weight

171.03 g/mol

InChI

InChI=1S/C7H7Br/c1-6-4-2-3-5-7(6)8/h2-5H,1H3

InChI Key

QSSXJPIWXQTSIX-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1Br

Solubility

less than 1 mg/mL at 59° F (NTP, 1992)
PRACTICALLY INSOL IN WATER
SOL IN ALL PROPORTIONS IN CARBON TETRACHLORIDE
Very soluble in ethanol, ether, and benzene

Synonyms

2-Bromotoluene

Canonical SMILES

CC1=CC=CC=C1Br

Synthesis of Pharmaceuticals:

2-Bromotoluene plays a crucial role in the synthesis of several nonsteroidal anti-inflammatory drugs (NSAIDs), such as:

  • Meclofenamic acid: This medication is used to treat pain, inflammation, and stiffness caused by various conditions, including arthritis, menstrual cramps, and toothaches .
  • Mefenamic acid: Similar to meclofenamic acid, this drug also alleviates pain and inflammation associated with various conditions like arthritis, menstrual cramps, and muscle aches .

Organic Synthesis:

2-Bromotoluene serves as a versatile building block in the synthesis of various organic compounds due to its reactive nature. The presence of the bromine atom makes it susceptible to nucleophilic substitution reactions, where a nucleophile (electron-rich species) replaces the bromine atom with another functional group. This allows for the creation of diverse organic molecules with desired properties, leading to the exploration of new materials and functionalities.

For example, studies have reported the use of 2-bromotoluene in the synthesis of:

  • (±)-Isocomene: This is a hydrocarbon molecule with a unique structure and potential applications in material science .
  • Aromatic compounds: Through various coupling reactions, 2-bromotoluene can be transformed into complex aromatic molecules with diverse functionalities, expanding the possibilities for research in organic chemistry .

Physical Description

O-bromotoluene is a clear colorless to pale beige liquid. (NTP, 1992)

Color/Form

COLORLESS LIQ

XLogP3

3.5

Boiling Point

358 °F at 760 mm Hg (NTP, 1992)
181.7 °C

Flash Point

174 °F (NTP, 1992)
79 °C (174 °F) CLOSED CUP

Vapor Density

5.9 (Air= 1)

Density

1.431 at 59 °F (NTP, 1992)
1.432 @ 20 °C/4 °C

LogP

log Kow = 3.50

Melting Point

-15 °F (NTP, 1992)
-27.8 °C

UNII

TBG2F2VA19

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg at 75.9 °F (NTP, 1992)
1.04 mmHg
1.00 mm Hg @ 25 °C /Calculated from experimentally-derived coefficients/

Pictograms

Irritant

Irritant

Other CAS

95-46-5

Wikipedia

2-bromotoluene

Methods of Manufacturing

... BY REDUCTION OF DIAZOTIZED O-TOLUIDINE. ISOMERIZATION OF P-BROMOTOLUENE YIELDS MIXT OF MONOBROMOTOLUENES CONTAINING 48.2% OF O-ISOMER. SEPARATION OF O- & P-BROMOTOLUENES BY CLATHRATION.
Replacement of hydrogen in parent compound by bromine: (a) in the presence of iron; ... Hydrogen bromide is allowed to escape, preferably being washed by incoming raw material. In some cases a method for separating isomeric compounds is necessary.

General Manufacturing Information

Benzene, 1-bromo-2-methyl-: ACTIVE

Analytic Laboratory Methods

GC METHOD FOR QUALITATIVE & QUANTITATIVE ANAL OF MIXT OF BENZYL BROMIDE (TECHNICAL PROD CONTAINED O- & P-BROMOTOLUENE CONTAMINANTS), XYLYL BROMIDE, CHLOROACETOPHENONE, ALPHA-CHLOROBENZALMALONONITRILE & DIPHENYLAMINOARSINE CHLORIDE IS PRESENTED. THE 1 UG SENSITIVITY OF THE METHOD COULD BE INCREASED BY UTILIZATION OF AN ELECTRON CAPTURE DETECTOR.
Analyte: Chlorobenzene; Matrix: air; Procedure: Gas chromatography, flame ionization detector; Desorption: 1 ml CS2, stand 30 min; Range: 0.4-10 mg/ samp; Precision: 0.025; Est LOD: 0.01 mg/samp; Interferences: none /Hydrocarbons, halogenated, Chlorobenzene/

Dates

Modify: 2023-08-15

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